![molecular formula C10H13NO3S B10871530 2-[(Tert-butylamino)carbonyl]thiophene-3-carboxylic acid](/img/structure/B10871530.png)
2-[(Tert-butylamino)carbonyl]thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(TERT-BUTYLAMINO)CARBONYL]-3-THIOPHENECARBOXYLIC ACID is an organic compound that features a thiophene ring substituted with a tert-butylaminocarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(TERT-BUTYLAMINO)CARBONYL]-3-THIOPHENECARBOXYLIC ACID typically involves the introduction of the tert-butylaminocarbonyl group onto a thiophene ring followed by carboxylation. One common method involves the reaction of thiophene-3-carboxylic acid with tert-butyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(TERT-BUTYLAMINO)CARBONYL]-3-THIOPHENECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carboxylic acid group.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-[(TERT-BUTYLAMINO)CARBONYL]-3-THIOPHENECARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(TERT-BUTYLAMINO)CARBONYL]-3-THIOPHENECARBOXYLIC ACID involves its interaction with specific molecular targets. The tert-butylaminocarbonyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carboxylic acid: Lacks the tert-butylaminocarbonyl group, making it less versatile in certain applications.
2-[(METHYLAMINO)CARBONYL]-3-THIOPHENECARBOXYLIC ACID: Similar structure but with a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.
2-[(DIMETHYLAMINO)CARBONYL]-3-THIOPHENECARBOXYLIC ACID: Contains a dimethylamino group, which affects its reactivity and interactions.
Uniqueness
2-[(TERT-BUTYLAMINO)CARBONYL]-3-THIOPHENECARBOXYLIC ACID is unique due to the presence of the bulky tert-butylaminocarbonyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-(tert-butylcarbamoyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3S/c1-10(2,3)11-8(12)7-6(9(13)14)4-5-15-7/h4-5H,1-3H3,(H,11,12)(H,13,14) |
InChI Key |
QUZTWSMTEVXSPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10871448.png)
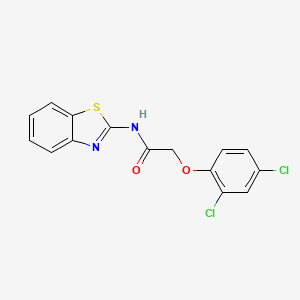
![2-(1,3-benzothiazol-2-yl)-4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10871456.png)
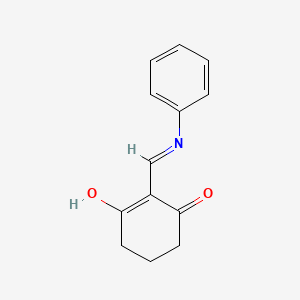
![3,11-di(furan-2-yl)-10-[(4-methoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10871465.png)
![Methyl 4-[({[5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10871477.png)
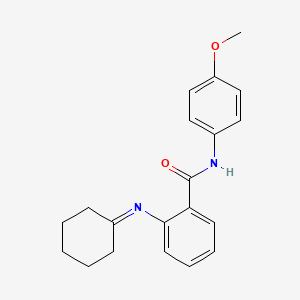
![3-amino-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B10871499.png)
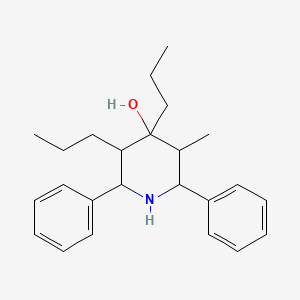
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methylbutyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871505.png)
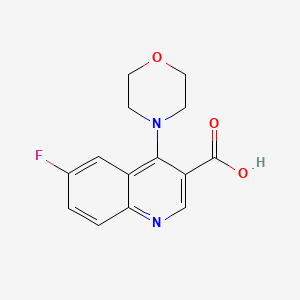
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one](/img/structure/B10871508.png)
![11-(2,4-dichloro-5-methoxyphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10871512.png)
![2-[4-(Dimethylamino)phenyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10871520.png)
